5-Bromo-6-ethyl-2,4-pyrimidinediamine
Overview
Description
. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3-positions. This compound is characterized by the presence of a bromo group at the 5-position and an ethyl group at the 6-position of the pyrimidine ring.
Scientific Research Applications
5-Bromo-6-ethyl-2,4-pyrimidinediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to understand the role of pyrimidines in cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to pyrimethamine , which is known to inhibit the dihydrofolate reductase of plasmodia . This enzyme plays a crucial role in the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Mode of Action
5-Bromo-6-ethyl-2,4-pyrimidinediamine likely interacts with its target in a similar manner to Pyrimethamine. Pyrimethamine inhibits dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition disrupts DNA synthesis and cell multiplication, selectively affecting plasmodia and Toxoplasma gondii .
Biochemical Pathways
The affected biochemical pathway is the folic acid pathway. By inhibiting dihydrofolate reductase, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acid precursors . This disruption affects the growth of plasmodia and Toxoplasma gondii .
Result of Action
The molecular and cellular effects of this compound’s action would likely include disrupted DNA synthesis and cell multiplication in plasmodia and Toxoplasma gondii, due to the inhibition of dihydrofolate reductase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, pH, and light exposure . Additionally, the compound’s efficacy could be influenced by the patient’s physiological state, such as their metabolic rate, the presence of other drugs, and individual genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine typically involves the following steps:
Bromination: The starting material, 6-ethyl-2,4-pyrimidinediamine, undergoes bromination to introduce the bromo group at the 5-position.
Ethylation: The ethyl group is introduced at the 6-position through an ethylation reaction.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-ethyl-2,4-pyrimidinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparison with Similar Compounds
5-Bromo-6-ethyl-2,4-pyrimidinediamine is compared with other similar compounds to highlight its uniqueness:
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound differs in the presence of a phenyl group instead of a bromo group.
2,4-Diamino-5-bromo-6-methylpyrimidine: This compound has a methyl group instead of an ethyl group at the 6-position.
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Properties
IUPAC Name |
5-bromo-6-ethylpyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBFUJOVNWPXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.